An In-Depth Technical Guide on the Keto-enol Tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
An In-Depth Technical Guide on the Keto-enol Tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
This guide provides a comprehensive examination of the keto-enol tautomerism in 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent pharmacophore found in numerous therapeutic agents, and understanding its tautomeric behavior is crucial for drug design and development.[1][2][3] Tautomerism, the interconversion of structural isomers, can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[4][5][6] This document will delve into the structural nuances, analytical characterization, and the factors governing the tautomeric equilibrium of this specific pyrazolopyrimidine derivative.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert.[7] The most common form is proton tautomerism, with keto-enol tautomerism being a classic example.[7] For drug development professionals, a thorough understanding of a compound's tautomeric preferences is not merely academic; it is a critical parameter that dictates its biological activity.[4] Different tautomers can exhibit distinct hydrogen bonding patterns, shapes, and electronic distributions, leading to varied interactions with biological targets.[1][3] The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for a wide range of therapeutic applications, including as kinase inhibitors in cancer therapy.[8][9][10] The potential for keto-enol tautomerism in derivatives such as 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol necessitates a detailed investigation to elucidate the predominant tautomeric form under physiological conditions.
The core of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold can exist in at least three plausible tautomeric forms.[1][3] The equilibrium between these forms can be influenced by various factors including the solvent, pH, and temperature.[11] This guide will explore these influences through a combination of theoretical principles and practical experimental protocols.
Structural Elucidation of Tautomeric Forms
The compound 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can exist in equilibrium between its keto (pyrimidin-7(4H)-one) and enol (pyrimidin-7-ol) forms. The position of this equilibrium is a delicate balance of electronic and steric effects, as well as external environmental factors.
Caption: Tautomeric equilibrium of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Generally, for simple carbonyl compounds, the keto form is thermodynamically more stable.[7][12] However, in heterocyclic systems, factors like aromaticity and intramolecular hydrogen bonding can significantly stabilize the enol form.[7][12] For pyrazolo[1,5-a]pyrimidin-7(4H)-ones, X-ray crystallography studies on analogous compounds have often shown the keto form to be predominant in the solid state.[3]
Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is typically achieved through the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[1][3] This one-step reaction is a versatile method for generating a library of substituted pyrazolopyrimidines.
-
Reactant Preparation: To a solution of 3-amino-4-bromopyrazole (1 equivalent) in glacial acetic acid, add ethyl 2-methylacetoacetate (1.1 equivalents).
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Caption: General workflow for the synthesis of the target compound.
Characterization of the tautomeric forms relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish between the keto and enol forms. In the ¹H NMR spectrum, the enol form will exhibit a characteristic hydroxyl proton signal, while the keto form will show a signal for the N-H proton. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.[1]
-
Infrared (IR) Spectroscopy: The keto form will display a strong carbonyl (C=O) stretching vibration typically in the range of 1650-1700 cm⁻¹. The enol form will lack this peak but will show a broad O-H stretching band.
-
UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different absorption maxima. This technique is particularly useful for studying the equilibrium in different solvents.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to the molecular environment.
The polarity of the solvent plays a crucial role.[13] Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[11] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, potentially shifting the equilibrium in its favor.[4][11] Studies on similar heterocyclic systems have shown that the enol form can be the most stable in many organic solvents, while the presence of water can favor the keto form.[4]
| Solvent | Dielectric Constant | Expected Predominant Tautomer | Rationale |
| Dichloromethane | 9.1 | Enol | Low polarity favors intramolecular H-bonding. |
| Acetonitrile | 37.5 | Intermediate | Moderate polarity, can solvate both forms. |
| Methanol | 32.7 | Keto | Polar protic, stabilizes keto form via H-bonding.[4] |
| Water | 80.1 | Keto | High polarity and H-bonding capacity strongly favor the keto form.[4] |
The pH of the medium can significantly alter the tautomeric equilibrium, especially for ionizable compounds. At low pH, protonation of the pyrimidine ring may occur, while at high pH, deprotonation of the hydroxyl or N-H group can lead to the formation of an anionic species. These changes can shift the equilibrium towards the tautomer that is more stable in its ionized form.
Variable temperature NMR studies can provide valuable thermodynamic data on the tautomeric equilibrium. The equilibrium constant (KT) is temperature-dependent, and by measuring its variation, the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process can be determined.
Computational Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[14][15] These computational methods can provide insights into the gas-phase energetics and the effects of solvation. By calculating the Gibbs free energies of the keto and enol forms, the equilibrium constant can be estimated. Computational studies on similar pyrimidine derivatives have often shown that the keto form is more stable.[14]
Caption: A logical workflow for the comprehensive analysis of tautomerism.
Conclusion and Future Directions
The keto-enol tautomerism of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol is a complex phenomenon governed by a delicate interplay of structural and environmental factors. While the keto form is often favored, particularly in polar solvents and the solid state, the enol form can be significantly populated in nonpolar environments. For drug development, it is imperative to characterize this equilibrium under conditions that mimic the physiological environment.
Future research should focus on:
-
Quantitative NMR studies in a range of solvents to precisely determine the tautomeric ratios.
-
pKa determination to understand the ionization behavior and its effect on tautomerism.
-
Co-crystallization studies with relevant biological targets to determine the bioactive conformation.
-
In-depth computational modeling to further refine the understanding of the factors governing the tautomeric preference.
By combining these experimental and computational approaches, a comprehensive picture of the tautomeric landscape of 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol can be established, providing a solid foundation for its further development as a potential therapeutic agent.
References
-
Araújo de Oliveira, A. P., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemical Biology. [Link]
-
Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Araújo de Oliveira, A. P., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]
-
Rykaczewski, J., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]
-
Abdel-Moniem, M. I., et al. (2021). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. [Link]
-
Elguero, J., et al. (2013). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Singh, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
-
CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]
-
Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. [Link]
-
ResearchGate. (n.d.). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. [Link]
-
Patel, H. (2021). What impact does tautomerism have on drug discovery and development? Future Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]
-
El-Sayed, Y. S., et al. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. [Link]
-
CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
Bouyahya, A., et al. (2017). Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC. [Link]
-
ResearchGate. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. [Link]
-
El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. ResearchGate. [Link]
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
-
Di Micco, S., et al. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Chermahini, A. N., et al. (2008). Theoretical studies on tautomerism of dihydropyrimidine tautomers. Sci-Hub. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
